molecular formula C7H12ClF2N B2953428 8,8-Difluoro-4-azabicyclo[5.1.0]octane;hydrochloride CAS No. 2243521-13-1

8,8-Difluoro-4-azabicyclo[5.1.0]octane;hydrochloride

Cat. No. B2953428
CAS RN: 2243521-13-1
M. Wt: 183.63
InChI Key: FNJFHJXPVGWWLI-UHFFFAOYSA-N
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Description

8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride is a chemical compound with the CAS Number: 2243521-13-1 . It has a molecular weight of 183.63 . The IUPAC name for this compound is 8,8-difluoro-4-azabicyclo [5.1.0]octane hydrochloride . It is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The Inchi Code for 8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride is 1S/C7H11F2N.ClH/c8-7(9)5-1-3-10-4-2-6(5)7;/h5-6,10H,1-4H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride is a powder . The compound’s salt data is Cl .

Scientific Research Applications

Neuroscience Research

The compound’s structure is similar to that of neurotransmitter analogs, which suggests potential applications in neuroscience research. It could be used to study neurotransmitter receptor interactions or to develop new probes for brain imaging techniques.

Each of these applications leverages the unique chemical structure of 8,8-Difluoro-4-azabicyclo[5.1.0]octane;hydrochloride , demonstrating its versatility and importance in scientific research across various fields .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

8,8-difluoro-4-azabicyclo[5.1.0]octane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-3-10-4-2-6(5)7;/h5-6,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJFHJXPVGWWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2C1C2(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride

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